(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD 5582 dihydrochloride is a dimeric Smac mimetic and a potent inhibitor of X-linked (XIAP) and cellular (cIAP) inhibitor of apoptosis proteins. It binds to the BIR3 domain of XIAP to prevent interaction with caspase-9, causing degradation of cIAP1 and cIAP2, and induces apoptosis in cancer cells .
Mechanism of Action
Target of Action
AZD5582 (dihydrochloride) is an antagonist of the inhibitor of apoptosis proteins (IAPs), which binds to the BIR3 domains of cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP) with IC50s of 15, 21, and 15 nM, respectively . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death.
Mode of Action
AZD5582 (dihydrochloride) binds to the BIR3 domain of XIAP to prevent interaction with caspase-9 . This binding leads to the degradation of cIAP1 and cIAP2 . The degradation of these proteins triggers the activation of extrinsic (caspase-8) and intrinsic (caspase-9) apoptosis pathways, causing the cleavage of caspase-3 and caspase-7 .
Biochemical Pathways
The action of AZD5582 (dihydrochloride) affects several biochemical pathways. It facilitates latency reversal through activation of the non-canonical NFkB pathway, as exemplified by rapid degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), followed by a slower conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor . It also suppresses anti-apoptotic factors including cFLIP, MCL-1, and IAPs (XIAP, Survivin and cIAP-1) .
Pharmacokinetics
It’s known that the compound induces apoptosis , suggesting that it has bioavailability at the cellular level
Result of Action
AZD5582 (dihydrochloride) induces apoptosis, or programmed cell death . It increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors while altering the expression of a restricted number of human genes . In hepatocarcinoma, it has been shown to lead to complete eradication of tumors .
Action Environment
The environment in which AZD5582 (dihydrochloride) acts can influence its efficacy and stability. It’s worth noting that the compound has been tested both in vitro and in vivo, suggesting that it can function in a variety of biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
AZD 5582 dihydrochloride is synthesized through a series of chemical reactions involving the coupling of various intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
The industrial production of AZD 5582 dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥97% .
Chemical Reactions Analysis
Types of Reactions
AZD 5582 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions are typically controlled to ensure the desired outcome, such as temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of AZD 5582 dihydrochloride, which can be used for further research and development .
Scientific Research Applications
AZD 5582 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of apoptosis proteins and the mechanisms of apoptosis.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored for its potential in cancer therapy, particularly in inducing tumor regression in preclinical models.
Industry: Utilized in the development of new therapeutic agents targeting apoptosis pathways
Comparison with Similar Compounds
Similar Compounds
GDC-0152: Another Smac mimetic that inhibits XIAP and cIAP proteins.
LCL161: A Smac mimetic that targets IAP proteins and induces apoptosis.
AT-406: A Smac mimetic with similar mechanisms of action targeting IAP proteins.
Uniqueness
AZD 5582 dihydrochloride is unique due to its high potency and specificity in inhibiting XIAP and cIAP proteins. It has shown significant efficacy in inducing apoptosis and tumor regression in preclinical models, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H78N8O8.2ClH/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4;;/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70);2*1H/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAILKFFMJFAUCE-GXSVUDMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80Cl2N8O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.